(2E)-3-(5-bromo-2-methoxyphenyl)-N-phenyl-2-propenamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

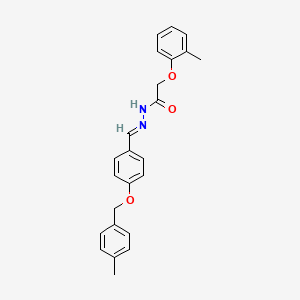

(2E)-3-(5-Brom-2-methoxyphenyl)-N-phenyl-2-propenamid ist eine organische Verbindung, die zur Klasse der Propenamide gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Brom- und Methoxysubstituenten am Phenylring sowie einer Phenylgruppe aus, die an der Propenamid-Einheit gebunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2E)-3-(5-Brom-2-methoxyphenyl)-N-phenyl-2-propenamid beinhaltet typischerweise die Reaktion von 5-Brom-2-methoxybenzaldehyd mit Anilin in Gegenwart einer Base, um die entsprechende Schiff-Base zu bilden. Dieses Zwischenprodukt wird dann einer Kondensationsreaktion mit Essigsäureanhydrid unterworfen, um die gewünschte Propenamidverbindung zu erhalten. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Dichlormethan und können eine Erwärmung erfordern, um die Reaktion zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

(2E)-3-(5-Brom-2-methoxyphenyl)-N-phenyl-2-propenamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Methoxygruppe kann oxidiert werden, um ein entsprechendes Aldehyd oder eine Carbonsäure zu bilden.

Reduktion: Die Propenamideinheit kann reduziert werden, um das entsprechende Amin zu bilden.

Substitution: Der Bromsubstituent kann nucleophile Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators.

Substitution: Nucleophile wie Natriumazid oder Thiolate in polaren aprotischen Lösungsmitteln.

Hauptprodukte

Oxidation: Bildung von 5-Brom-2-methoxybenzoesäure.

Reduktion: Bildung von (2E)-3-(5-Brom-2-methoxyphenyl)-N-phenylpropanamid.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(5-Brom-2-methoxyphenyl)-N-phenyl-2-propenamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Untersucht für seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (2E)-3-(5-Brom-2-methoxyphenyl)-N-phenyl-2-propenamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Zum Beispiel kann sie die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu krebshemmenden Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(5-bromo-2-methoxyphenyl)-N-phenyl-2-propenamide undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The propenamide moiety can be reduced to form the corresponding amine.

Substitution: The bromo substituent can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products

Oxidation: Formation of 5-bromo-2-methoxybenzoic acid.

Reduction: Formation of (2E)-3-(5-bromo-2-methoxyphenyl)-N-phenylpropanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(5-bromo-2-methoxyphenyl)-N-phenyl-2-propenamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2E)-3-(5-bromo-2-methoxyphenyl)-N-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2E)-3-(4-Brom-2-methoxyphenyl)-N-phenyl-2-propenamid: Ähnliche Struktur, aber mit dem Bromsubstituenten an einer anderen Position.

(2E)-3-(5-Chlor-2-methoxyphenyl)-N-phenyl-2-propenamid: Ähnliche Struktur, aber mit einem Chlorsubstituenten anstelle von Brom.

(2E)-3-(5-Brom-2-hydroxyphenyl)-N-phenyl-2-propenamid: Ähnliche Struktur, aber mit einer Hydroxygruppe anstelle von Methoxy.

Einzigartigkeit

Die Einzigartigkeit von (2E)-3-(5-Brom-2-methoxyphenyl)-N-phenyl-2-propenamid liegt in seiner spezifischen Kombination von Substituenten, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Das Vorhandensein sowohl von Brom- als auch von Methoxygruppen am Phenylring kann sein Potenzial als vielseitiges Zwischenprodukt in der organischen Synthese und seine Wirksamkeit in verschiedenen biologischen Anwendungen verbessern.

Eigenschaften

Molekularformel |

C16H14BrNO2 |

|---|---|

Molekulargewicht |

332.19 g/mol |

IUPAC-Name |

(E)-3-(5-bromo-2-methoxyphenyl)-N-phenylprop-2-enamide |

InChI |

InChI=1S/C16H14BrNO2/c1-20-15-9-8-13(17)11-12(15)7-10-16(19)18-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19)/b10-7+ |

InChI-Schlüssel |

KRQXDQYKDADSGO-JXMROGBWSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=CC=C2 |

Kanonische SMILES |

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12005531.png)

![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)

![1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]](/img/structure/B12005603.png)